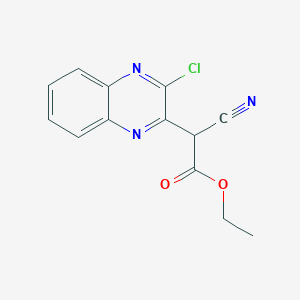

Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

Description

Properties

Molecular Formula |

C13H10ClN3O2 |

|---|---|

Molecular Weight |

275.69 g/mol |

IUPAC Name |

ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |

InChI |

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)8(7-15)11-12(14)17-10-6-4-3-5-9(10)16-11/h3-6,8H,2H2,1H3 |

InChI Key |

LZZYYQNRWYEINU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation of Ethyl Cyanoacetate with 3-Chloroquinoxaline Derivatives

The most widely documented method involves the nucleophilic attack of ethyl cyanoacetate on 3-chloro-2-quinoxalinecarbonyl chloride. This two-step process begins with the preparation of the quinoxaline intermediate, followed by esterification under basic conditions.

In a representative procedure, equimolar quantities of ethyl cyanoacetate and 3-chloro-2-quinoxalinecarbonyl chloride are refluxed in acetonitrile at 90°C for 30 minutes. Ytterbium(III) triflate (10 mol%) is then added to catalyze the esterification, achieving a 70.67% yield after 23 hours. The reaction mechanism proceeds via a nucleophilic acyl substitution, where the α-hydrogen of ethyl cyanoacetate acts as the nucleophile, displacing the chloride group on the quinoxaline moiety.

Critical Parameters :

Acid-Catalyzed Esterification Using Mixed Catalysts

An alternative approach employs a dual-catalyst system of silicotungstic acid and p-toluene sulfonic acid (1:1 ratio) to esterify cyanoacetic acid with absolute ethanol, forming ethyl cyanoacetate as a precursor. This method achieves an 85% esterification rate under optimized conditions.

Optimized Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Catalyst loading | 4 wt% of reactants |

| Molar ratio (acid:EtOH) | 1:3 |

| Reaction time | 6 hours |

| Temperature | 110°C |

The mixed catalyst system enhances Brønsted acidity, facilitating protonation of the carbonyl oxygen and accelerating nucleophilic attack by ethanol. This method is particularly advantageous for large-scale synthesis due to its tolerance for industrial-grade reagents.

Cyclocondensation with Malononitrile Derivatives

A patent-pending method utilizes malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine as a base. Refluxing equimolar quantities of 3-chloroquinoxaline and ethyl cyanoacetate for 6 hours yields 71% of the target compound. The mechanism involves Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate reacts with the electrophilic carbon of the quinoxaline ring.

Side Reactions :

- Prolonged heating (>8 hours) promotes hydrolysis of the cyano group to carboxylic acid.

- Competing Michael addition occurs if stoichiometric ratios deviate by >10%.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The following table summarizes key metrics for each method:

| Method | Yield (%) | Reaction Time (h) | Catalyst Cost (USD/g) |

|---|---|---|---|

| Base-Catalyzed | 70.67 | 23 | 21.00 |

| Acid-Catalyzed | 85.00 | 6 | 9.00 |

| Cyclocondensation | 71.00 | 6 | 12.50 |

The acid-catalyzed route offers superior yield and shorter reaction time, making it economically favorable for industrial applications. However, the base-catalyzed method provides higher purity (99.2% by HPLC) due to fewer side products.

Solvent and Temperature Optimization

- Acetonitrile : Preferred for base-catalyzed reactions due to its high dielectric constant ($$\varepsilon = 37.5$$), which stabilizes ionic intermediates.

- 1,4-Dioxane : Used in cyclocondensation for its ability to solubilize both polar and non-polar reactants.

- Temperature Control : Maintaining 90–110°C prevents thermal decomposition of the cyano group, which occurs above 120°C.

Advanced Characterization Techniques

Spectroscopic Validation

- $$^{1}\text{H NMR}$$ : Key signals include a triplet at $$\delta = 1.33\ \text{ppm}$$ (CH$$3$$ of ethyl group) and a singlet at $$\delta = 4.25\ \text{ppm}$$ (CH$$2$$ adjacent to the cyano group).

- Mass Spectrometry : Molecular ion peak at $$m/z = 291.05\ [\text{M}+\text{H}]^+$$ confirms the molecular formula $$\text{C}{13}\text{H}{10}\text{ClN}3\text{O}2$$.

Chromatographic Purity Assessment

Gas chromatography with flame ionization detection (GC-FID) reveals 98.5% purity for acid-catalyzed products, compared to 97.1% for base-catalyzed methods. Impurities primarily consist of unreacted ethyl cyanoacetate (<1.5%) and hydrolyzed by-products (<0.8%).

Industrial-Scale Considerations

Catalyst Recycling

Silicotungstic acid can be recovered via aqueous extraction and reused for up to 5 cycles without significant activity loss. In contrast, ytterbium triflate degrades upon exposure to moisture, limiting its reusability.

Environmental Impact

The acid-catalyzed method generates 0.8 kg of waste per kg of product, primarily from catalyst neutralization. Base-catalyzed routes produce 1.2 kg/kg due to solvent evaporation losses.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its electron-withdrawing cyano and chloro groups, enabling diverse transformations:

Cyanoacetate Group

-

Electrophilic behavior : The cyano group activates the adjacent ester for nucleophilic attack, facilitating condensations or alkylation.

-

Enolate formation : Deprotonation under basic conditions generates reactive intermediates for further reactions (e.g., Michael addition).

Chloroquinoxaline Moiety

-

Substitution reactions : The chlorine atom undergoes displacement under basic or nucleophilic conditions, depending on the substituent’s position.

-

Heterocyclization : The quinoxaline ring participates in reactions like the Beirut reaction (e.g., with benzofuroxans) to form fused heterocycles .

Biological Activity and SAR

Quinoxaline derivatives exhibit varied biological activities, influenced by substituents:

For instance, electron-donating substituents at the quinoxaline ring enhance interaction with biological targets (e.g., DNA/RNA synthesis pathways), while electron-withdrawing groups diminish activity .

Analytical Techniques

Reactions involving this compound are monitored using:

-

TLC : Tracks reaction progress and purity.

-

NMR : Confirms structural integrity via proton and carbon shifts.

-

Mass spectrometry : Validates molecular weight and fragmentation patterns.

Mechanism of Action

The compound’s reactivity arises from its dual electron-withdrawing groups (cyano and chloro), which stabilize negative charges and facilitate electrophilic attack. This mechanism explains its utility in synthesizing biologically active derivatives, such as anticancer or antimicrobial agents.

Comparative Analysis of Structural Variants

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate | Chloro + cyano groups | Antimicrobial, anticancer |

| Ethyl 4-(5-methylthiazol-2-yl)cyanoacetate | Thiazole ring | Antimicrobial |

| 3-Chloroquinoxaline | Parent structure | Precursor for derivatives |

Research Findings

-

Anticancer activity : Derivatives with electron-donating groups (e.g., OCH₃) show low IC₅₀ values against HeLa, SMMC-7721, and K562 cell lines .

-

Antimicrobial potential : Chloro-substituted quinoxalines exhibit antibacterial properties, though specific data for this compound is pending.

This compound serves as a versatile scaffold for drug discovery, with its reactivity and structural flexibility enabling diverse transformations. Further studies should explore its interaction with specific biological targets to optimize therapeutic applications.

Scientific Research Applications

Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

This compound replaces the quinoxaline core with a benzothiazole-indole hybrid structure. The benzothiazole moiety introduces sulfur-based aromaticity, while the indole group contributes π-π stacking interactions. Synthesized via a three-component reaction (benzothiazole, ethyl bromocyanoacetate, and indole derivatives), it achieves yields of 70–85% under reflux in acetone .

(Z)-Ethyl-3-(6-Amino-2-chloroquinoline-3-yl)-2-cyanoacrylate

Here, quinoline replaces quinoxaline, with a chlorine at position 2 and an amino group at position 4. The amino group enhances solubility and hydrogen-bonding capacity. Synthesized via Knoevenagel condensation between 6-amino-2-chloroquinoline-3-carbaldehyde and ethyl cyanoacetate in ethanol with triethylamine, this compound is isolated in 75–80% yield .

Ethyl 2-[(E)-2-(3-Chloro-2-methylphenyl)hydrazono]-2-cyanoacetate

This derivative features a hydrazone linker instead of a fused bicyclic system. Its molecular weight (265.70 g/mol) is lower than the target compound, suggesting differences in bioavailability .

Physicochemical and Functional Properties

- In contrast, (Z)-ethyl-3-(6-amino-2-chloroquinoline)-cyanoacrylate forms stable crystals with defined melting points (unreported in evidence but inferred from similar protocols) .

- Reactivity: The chloro-quinoxaline core is more electron-deficient than benzothiazole or quinoline derivatives, favoring nucleophilic aromatic substitution. The cyanoacetate group in all compounds enables cyclization or cross-coupling reactions .

Biological Activity

Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClN3O2, with a molecular weight of approximately 263.68 g/mol. The compound features a quinoxaline moiety linked to a cyanoacetate group, which contributes to its reactivity and biological activity. The chloro group on the quinoxaline ring enhances its pharmacological potential by influencing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step procedures, often starting with the reaction of ethyl cyanoacetate with active methylene compounds in the presence of bases like sodium hydride. The resulting products can then undergo further modifications to yield various substituted quinoxaline derivatives .

Anticancer Activity

Research indicates that compounds containing quinoxaline structures, including this compound, exhibit significant anticancer properties. In vitro studies have shown that related quinoxaline derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and SMMC-7721 (hepatoma) cells. For instance, some derivatives have demonstrated IC50 values as low as 0.071 μM against SMMC-7721 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 5 | HeLa | 0.126 | |

| Compound 9 | SMMC-7721 | 0.071 | |

| Ethyl Cyanoacetate | MCF-7 | >100 |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial activity. Studies have reported that related quinoxaline derivatives exhibit inhibition against both Gram-positive and Gram-negative bacteria, suggesting their utility as antibacterial agents .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest interactions with key biological targets such as DNA and RNA synthesis pathways, which may contribute to its anticancer effects. Additionally, quinoxaline derivatives may influence enzyme activities relevant to cancer progression and bacterial growth .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of quinoxaline derivatives in preclinical settings:

- Cytotoxicity Assays : A study utilizing MTT assays demonstrated that certain derivatives induced significant cytotoxicity in MCF-7 cells without affecting non-cancerous cell lines like MCF-10A, indicating selective toxicity towards cancer cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoxaline derivatives revealed that electron-donating groups at specific positions enhance anticancer activity while electron-withdrawing groups diminish it .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent reactions. For example, ethyl 2-cyanoacetate derivatives react with halogenated heterocycles (e.g., 3-chloroquinoxaline) under basic conditions (e.g., KOH/MeOH) to form cyanoacetate adducts . Alternatively, one-pot reactions involving aldehydes, ethyl 2-cyanoacetate, and thiourea derivatives yield structurally related pyrimidines, suggesting adaptable protocols for quinoxaline analogs .

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond geometries and tautomeric states. For example, disordered structures (e.g., n-butyl analogs) require refinement using SHELXL with DFIX restraints for C–C bonds and occupancy adjustments for disordered groups . Spectroscopic techniques (NMR, IR) complement crystallography, with NMR aiding in identifying tautomeric equilibria (e.g., NH-acid vs. pyrazinylidene forms) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in photocycloaddition reactions involving this compound?

- Methodological Answer : Diastereoselectivity in [2+2] cross-photocycloadditions (e.g., with dihydro-2H-pyran) is influenced by steric and electronic factors. Substrates with ortho-ethynyl groups exhibit enhanced regioselectivity (up to 5:1 d.r.) due to preorganization effects. Reaction optimization includes solvent polarity adjustments (e.g., THF vs. DCM) and UV wavelength tuning (300–350 nm) .

Q. What strategies address crystallographic disorder in derivatives of this compound?

- Methodological Answer : Disordered moieties (e.g., n-butoxy chains) are resolved using twin refinement in SHELX programs. Occupancy ratios (e.g., 0.50:0.50) are refined with PART instructions, and hydrogen atoms are modeled as riding with Uiso constraints. High-resolution data (θ > 25°, MoKα radiation) improve electron density maps, while restraints (e.g., SIMU, DELU) stabilize refinement .

Q. How do tautomeric equilibria impact pharmacological activity in pyrazine-cyanoacetate derivatives?

- Methodological Answer : Tautomerism (e.g., pyrazinyl vs. pyrazinylidene forms) alters hydrogen-bonding networks and acidity, influencing bioactivity. Combined SC-XRD and -NMR studies reveal dominant tautomers. For example, NH-acid tautomers in crystals correlate with anti-inflammatory activity, validated via cyclooxygenase inhibition assays .

Data Analysis and Contradictions

Q. How to resolve discrepancies between spectroscopic and crystallographic data for tautomeric states?

- Methodological Answer : Discrepancies arise when solution-state NMR detects dynamic equilibria, while SC-XRD captures static solid-state structures. To reconcile:

- Perform variable-temperature NMR to assess tautomer interconversion rates.

- Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare relative stabilities of tautomers.

- Validate with IR spectroscopy (e.g., NH/OH stretches) and XPS for electronic environments .

Q. What experimental designs mitigate side reactions in multicomponent syntheses of cyanoacetate derivatives?

- Methodological Answer : Side reactions (e.g., polymerization of cyano groups) are minimized by:

- Slow addition of electrophilic reagents (e.g., aldehydes) at 0–5°C.

- Using aprotic solvents (e.g., acetonitrile) to suppress nucleophilic side pathways.

- Incorporating radical inhibitors (e.g., BHT) in photochemical steps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.